

# Spectroscopic Profile of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>Ethyl 2-acetyl-3-(dimethylamino)acrylate</i>
Cat. No.:	B151985

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-acetyl-3-(dimethylamino)acrylate** (CAS No: 51145-57-4, Molecular Weight: 185.22 g/mol). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. While detailed experimental spectra are not publicly available in extensive databases, this guide compiles available data and provides general experimental protocols for obtaining the necessary spectroscopic information.

## Chemical Structure and Properties

**Ethyl 2-acetyl-3-(dimethylamino)acrylate** is a functionalized acrylate with the following structure:

Molecular Formula: C<sub>9</sub>H<sub>15</sub>NO<sub>3</sub>

Key physical properties reported for this compound include a melting point of 41-44 °C and a boiling point of 128 °C at 0.2 mmHg.

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **Ethyl 2-acetyl-3-(dimethylamino)acrylate**. It is important to note that specific spectral values can vary slightly depending on the experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.8	s	1H	=CH-N
4.1 - 4.3	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.9 - 3.2	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>
2.2 - 2.4	s	3H	-C(O)-CH <sub>3</sub>
1.2 - 1.4	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~195	C=O (acetyl)
~168	C=O (ester)
~155	=CH-N
~105	=C(CO)-
~60	-O-CH <sub>2</sub> -CH <sub>3</sub>
~40	-N(CH <sub>3</sub> ) <sub>2</sub>
~30	-C(O)-CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (acetyl ketone)
~1650	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated ester)
~1600	Strong	C=C stretch (enamine)
~1250	Strong	C-O stretch (ester)
~1100	Strong	C-N stretch

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
185	[M] <sup>+</sup> (Molecular ion)
170	[M - CH <sub>3</sub> ] <sup>+</sup>
156	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
142	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
114	[M - N(CH <sub>3</sub> ) <sub>2</sub> - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific batch of **Ethyl 2-acetyl-3-(dimethylamino)acrylate** should be documented as follows.

## NMR Spectroscopy

A sample of the compound (~10-20 mg) should be dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are then recorded on

a spectrometer, typically operating at a frequency of 300-500 MHz for  $^1\text{H}$  NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## IR Spectroscopy

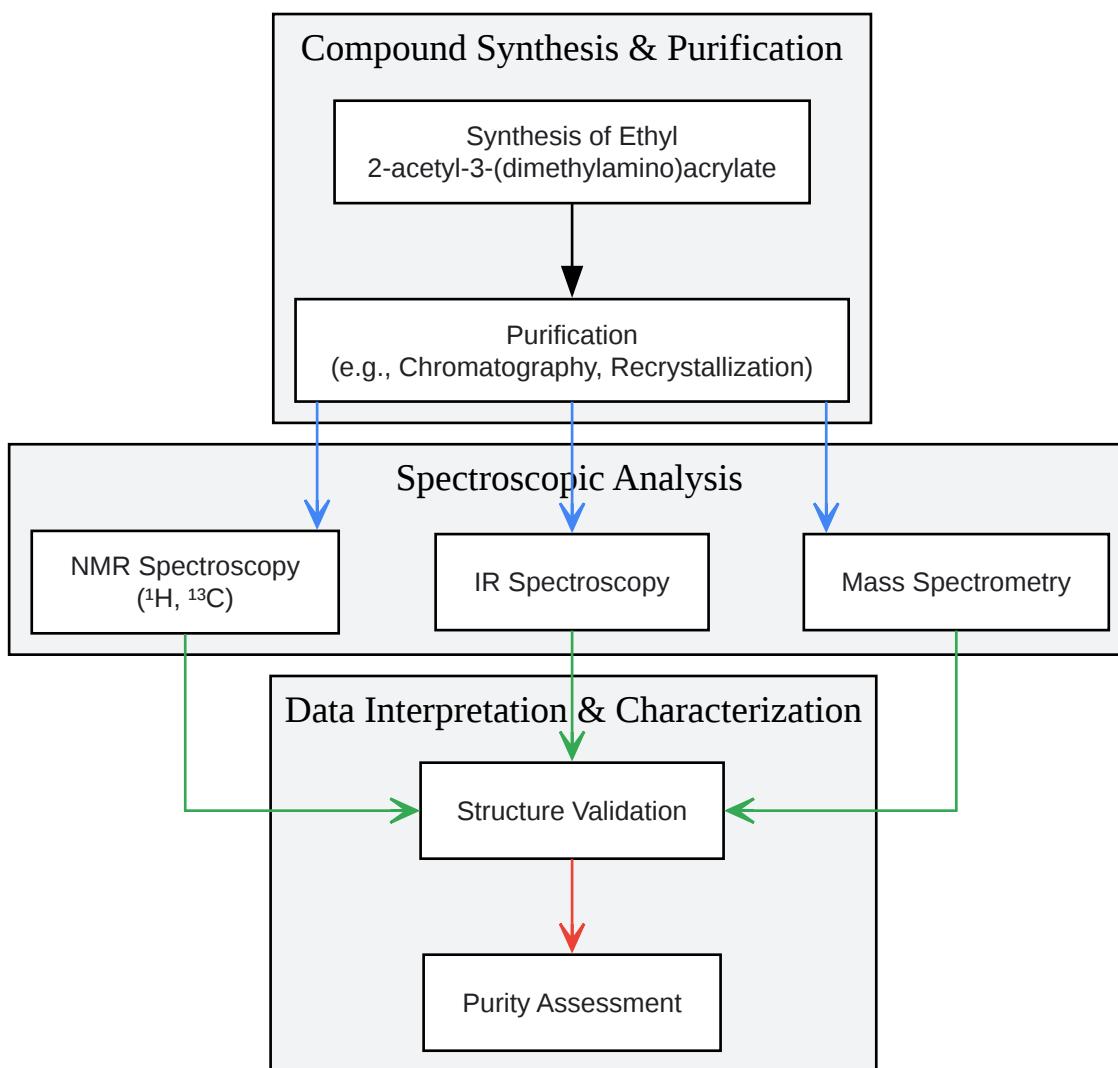
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or viscous oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the instrument. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragment ions are recorded.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **Ethyl 2-acetyl-3-(dimethylamino)acrylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151985#spectroscopic-data-for-ethyl-2-acetyl-3-dimethylamino-acrylate-nmr-ir-ms>

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)